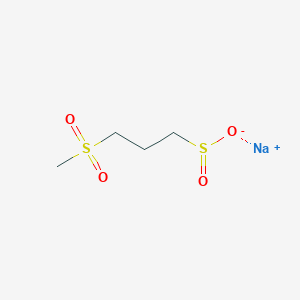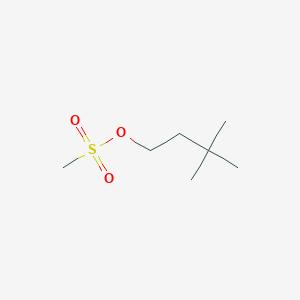
Sodium;3-methylsulfonylpropane-1-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;3-methylsulfonylpropane-1-sulfinate is a chemical compound with a molecular weight of 208.23 .
Synthesis Analysis
Sodium sulfinates, including this compound, have become popular due to their versatile reactivity . They are odorless, moisture-insensitive, easy-to-handle, and bench-stable .Molecular Structure Analysis
The InChI code for this compound is 1S/C4H10O4S2.Na/c1-10(7,8)4-2-3-9(5)6;/h2-4H2,1H3,(H,5,6);/q;+1/p-1 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
Sodium sulfinates act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions . They can function as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions .Applications De Recherche Scientifique
Trifluoromethylation and Derivatization
Sodium trifluoromethanesulfinate, along with trifluoromethanesulfonyl chloride, is widely used for the direct trifluoromethylation of a broad range of substrates. These reagents are also employed for trifluoromethylsulfenylation and trifluoromethylsulfinylation, introducing SCF3 and S(O)CF3 groups, respectively, into molecules. Their versatility extends to sulfonylation and chlorination reactions, demonstrating their critical role in introducing fluorinated functional groups into organic compounds (Guyon, Chachignon, & Cahard, 2017).
Photocatalytic Sulfonylation
A radical relay strategy enabled the generation of 3-(methylsulfonyl)benzo[b]thiophenes through the reaction of methyl(2-alkynylphenyl)sulfanes with sodium metabisulfite in the presence of a photocatalyst under visible light. This process uses a catalytic amount of sodium methylsulfinate as an initiator, highlighting the role of sodium sulfinates in photocatalyzed sulfonylation reactions (Gong, Wang, Ye, & Wu, 2019).
Hydrosulfonylation
Sodium sulfinates have been used in the hydrosulfonylation of 3-cyclopropylideneprop-2-en-1-ones, producing β- or γ-addition products with high selectivity. This showcases the utility of sodium sulfinates in controlling reaction selectivity and outcomes in organic synthesis (Miao, Luo, Xu, Chen, Xu, & Ren, 2016).
Electrochemical Synthesis of Sulfonates
Electrochemical methods have enabled the synthesis of sulfonates from sodium sulfinates, offering a green and efficient route to these valuable organic intermediates. These methods underscore the potential of electrochemistry in the sustainable production of sulfonated compounds (Chan, Lo, Chen, & Chang, 2017).
Sulfonylation of Alkenes
Nickel-catalyzed hydroxysulfonylation of alkenes using sodium sulfinates under an air atmosphere is another notable application. This procedure allows the selective synthesis of β-hydroxysulfones, demonstrating the catalytic prowess of nickel in facilitating these transformations (Taniguchi, 2015).
Safety and Hazards
Propriétés
IUPAC Name |
sodium;3-methylsulfonylpropane-1-sulfinate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O4S2.Na/c1-10(7,8)4-2-3-9(5)6;/h2-4H2,1H3,(H,5,6);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLIZUBZFWVIOS-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCCS(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NaO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2399438.png)

![3-[2-chloro-4-(4-chlorophenoxy)phenyl]-1H-pyrazole](/img/structure/B2399440.png)






![N-[4,5-bis(4-tert-butylphenyl)-3-cyanofuran-2-yl]-2-chloroacetamide](/img/structure/B2399457.png)
![5-[(E)-(2-morpholinophenyl)methylidene]-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2399458.png)
![2-(1-tert-butyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N-(2-phenylethyl)acetamide](/img/structure/B2399459.png)
